1-(2-chloroisonicotinoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine
Overview
Description
1-(2-chloroisonicotinoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CINPA1 and has been found to have a selective action on a specific type of ion channel, which makes it a promising candidate for the treatment of various diseases.
Mechanism of Action
CINPA1 acts as a potent and selective inhibitor of the TRPC5 ion channel, which is involved in the regulation of calcium signaling in cells. By inhibiting this ion channel, CINPA1 can modulate cellular calcium levels, which can have various physiological effects.
Biochemical and Physiological Effects:
CINPA1 has been found to have various biochemical and physiological effects, including the modulation of calcium signaling in cells, the regulation of synaptic plasticity, and the reduction of neuropathic pain. It has also been shown to have neuroprotective effects in animal models of ischemic stroke.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CINPA1 in lab experiments is its selective action on the TRPC5 ion channel, which can help researchers study the role of this ion channel in various diseases. However, one of the limitations of using CINPA1 is its potential off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on CINPA1, including the development of more potent and selective TRPC5 inhibitors, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. Furthermore, the use of CINPA1 in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
Scientific Research Applications
CINPA1 has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, epilepsy, and ischemic stroke. It has been found to have a selective action on the TRPC5 ion channel, which is involved in the regulation of calcium signaling and has been implicated in the pathogenesis of various diseases.
properties
IUPAC Name |
(2-chloropyridin-4-yl)-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-13-5-6-16(10-14(13)2)22-17-4-3-9-23(12-17)19(24)15-7-8-21-18(20)11-15/h5-8,10-11,17,22H,3-4,9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKZQQAKJOGENX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC(=NC=C3)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroisonicotinoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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